molecular formula C15H15N B121204 Benzeneethanamine, N-(phenylmethylene)- CAS No. 3240-95-7

Benzeneethanamine, N-(phenylmethylene)-

Cat. No.: B121204
CAS No.: 3240-95-7
M. Wt: 209.29 g/mol
InChI Key: OOBAKFDIGIHHOM-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

The mode of action of Benzeneethanamine, N-(phenylmethylene)- is currently unknown. The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .

Biochemical Pathways

It’s possible that this compound interacts with multiple pathways, leading to downstream effects that contribute to its overall action .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Benzeneethanamine, N-(phenylmethylene)-. These factors can include pH, temperature, presence of other molecules, and more. Specific details on how these factors influence the action of benzeneethanamine, n-(phenylmethylene)- are currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzeneethanamine, N-(phenylmethylene)- can be synthesized through the condensation reaction of benzaldehyde and phenethylamine. The reaction typically occurs under reflux conditions in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction can be represented as follows:

C6H5CHO+C6H5CH2CH2NH2C6H5CH=NCH2C6H5+H2O\text{C}_6\text{H}_5\text{CHO} + \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}=\text{NCH}_2\text{C}_6\text{H}_5 + \text{H}_2\text{O} C6​H5​CHO+C6​H5​CH2​CH2​NH2​→C6​H5​CH=NCH2​C6​H5​+H2​O

Industrial Production Methods

In industrial settings, the production of Benzeneethanamine, N-(phenylmethylene)- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, N-(phenylmethylene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzeneethanamine, N-(phenylmethylene)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A primary amine with a similar structure but lacks the benzylidene group.

    N-Benzylideneaniline: Similar structure but with aniline instead of phenethylamine.

    N-Benzylidene-β-phenylethylamine: Another derivative with slight structural variations.

Uniqueness

Benzeneethanamine, N-(phenylmethylene)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

IUPAC Name

1-phenyl-N-(2-phenylethyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h1-10,13H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBAKFDIGIHHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341871
Record name N-Benzylidenephenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3240-95-7
Record name N-Benzylidenephenethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3240-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzylidenephenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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